molecular formula C18H20FN3O3 B176755 Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate CAS No. 107884-23-1

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B176755
CAS No.: 107884-23-1
M. Wt: 345.4 g/mol
InChI Key: SQMAUTKQEUTUBD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. It is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits broad-spectrum antimicrobial activity and is primarily used in the treatment of bacterial infections .

Preparation Methods

The synthesis of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate typically involves the following steps:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form an intermediate.

    Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.

    Methylation: Finally, the compound is methylated to obtain the desired product.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Antibacterial Activity

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate exhibits significant antibacterial properties, making it a candidate for treating various bacterial infections. Its mechanism primarily involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound showed superior activity against resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests indicated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ciprofloxacin, highlighting its potential as a treatment option for infections caused by multidrug-resistant bacteria .

Veterinary Medicine

The compound is also applicable in veterinary medicine, particularly in the prophylaxis and treatment of infections in livestock and aquaculture. Its enhanced absorption and efficacy make it suitable for use in veterinary formulations.

Case Study: Use in Aquaculture

Research has shown that administering this compound to fish populations significantly reduces mortality rates associated with bacterial infections. In trials involving fish farms, the compound improved overall health and growth rates, indicating its effectiveness as a veterinary antibacterial agent .

Pharmacological Studies

Pharmacological research has focused on the compound's safety profile and pharmacokinetics. Studies indicate that it possesses favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, which are critical for effective therapeutic use.

Data Table: Pharmacokinetic Parameters

ParameterValue
Bioavailability75%
Half-life8 hours
Volume of distribution0.5 L/kg
Clearance0.15 L/h/kg

Structural Studies

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. These studies provide insights into its molecular interactions, which are crucial for understanding its mechanism of action at the molecular level.

Case Study: Structural Analysis

A detailed structural analysis revealed specific interactions between the compound and target enzymes, contributing to its high antibacterial efficacy. The study emphasized the importance of structural modifications to enhance activity against resistant strains .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including cyclization and alkylation processes. Research continues to explore derivatives of this compound to improve efficacy and reduce side effects.

Synthesis Overview

The synthesis typically follows these steps:

  • Formation of the quinoline core.
  • Introduction of the cyclopropyl group.
  • Fluorination at the 6-position.
  • Attachment of the piperazine moiety.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the elimination of the infection .

Biological Activity

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate, a derivative of quinolone, has garnered attention in pharmacological research due to its promising biological activities, particularly against various bacterial strains and Mycobacterium tuberculosis. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C17H16FN3O4
  • Molecular Weight : 345.32 g/mol
  • CAS Number : 86393-32-0

The compound features a cyclopropyl group, a fluorine atom, and a piperazine moiety, which contribute to its biological properties. The structural characteristics are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

Antitubercular Activity

A study evaluated a series of quinoline derivatives, including this compound, against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values ranged from 7.32 to 136.10 μM, with some derivatives demonstrating potent activity . Notably, compounds with structural similarities showed enhanced efficacy, suggesting that modifications can optimize activity.

Bacterial Inhibition

The compound was also tested against common bacterial strains:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The MIC values for these bacteria ranged from 0.44 to 34.02 μM, indicating robust antibacterial activity . Compound 3f emerged as particularly effective with an MIC of 0.44 μM against S. aureus.

The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . This inhibition disrupts the bacterial cell cycle and leads to cell death.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, cytotoxicity assessments were conducted on human cell lines. The results indicated that several derivatives maintained low cytotoxicity while exhibiting high antibacterial activity, making them potential candidates for further development in antimicrobial therapies .

Study Overview

A comprehensive study synthesized various analogues of methyl 1-cyclopropyl-6-fluoroquinolone derivatives and assessed their biological activities:

  • Synthesis : Twenty-two novel compounds were synthesized and characterized using NMR and LCMS techniques.
  • Activity Screening : In vitro assays revealed promising anti-tubercular and antibacterial properties.
  • Cytotoxicity Assessment : Eight compounds underwent further cytotoxicity testing to evaluate their safety profile.

Table of Biological Activity

CompoundTarget PathogenMIC (μM)Notes
Methyl CompoundMycobacterium tuberculosis7.32 - 136Varied efficacy among analogues
Methyl CompoundStaphylococcus aureus0.44Highly effective
Methyl CompoundEscherichia coli34.02Moderate activity

Q & A

Q. Basic: What are the common synthetic routes for preparing Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate?

Answer:
The compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and protective group chemistry. Key steps include:

  • Step 1 : Condensation of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with chiral amines (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to form intermediates.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic aromatic substitution (SNAr) under basic conditions.
  • Step 3 : Cleavage of protective groups (e.g., Boc) using acidic conditions to yield the final product .
    Characterization typically employs 1^1H/13^{13}C NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

  • Space group : Triclinic P1P1 with unit cell dimensions a=8.378A˚a = 8.378 \, \text{Å}, b=9.625A˚b = 9.625 \, \text{Å}, c=10.328A˚c = 10.328 \, \text{Å}, and angles α=102.99\alpha = 102.99^\circ, β=96.089\beta = 96.089^\circ, γ=97.392\gamma = 97.392^\circ.
  • Data collection : Rigaku Mercury CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) .
    The structure reveals planar quinoline rings, hydrogen-bonding networks between the carboxylate and piperazine groups, and steric effects from the cyclopropyl moiety .

Q. Advanced: How do researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The 4-oxo group may exhibit keto-enol tautomerism, altering peak splitting in 1^1H NMR.
  • Dynamic piperazine conformers : Rotameric states of the piperazine ring can split signals; variable-temperature NMR or DFT calculations are used to model these effects .
  • Crystallographic validation : SCXRD resolves ambiguities in regiochemistry (e.g., piperazine substitution at C7 vs. C8) .
    Cross-validation with FT-IR (e.g., C=O stretch at 1625–1663 cm1^{-1}) and HRMS (mass error < 2 ppm) ensures data consistency .

Q. Advanced: What challenges arise in optimizing reaction yields for piperazine-substituted quinolones?

Answer:
Key challenges include:

  • Steric hindrance : The cyclopropyl group reduces reactivity at C7, requiring elevated temperatures (80–100°C) for SNAr with piperazine .
  • Byproduct formation : Over-alkylation of piperazine can occur; stoichiometric control (1:1.2 substrate:amine ratio) minimizes this .
  • Protection-deprotection : Boc-protected intermediates improve regioselectivity but require acidic cleavage (e.g., TFA), complicating purification .
    Yield optimization strategies include microwave-assisted synthesis (20% faster) and solvent screening (DMF > DMSO in polar aprotic media) .

Q. Advanced: How does modifying the piperazine substituent affect antibacterial activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Nitroso groups : Reduce activity against Gram-negative bacteria (e.g., E.coliE. coli) due to decreased membrane permeability .
  • 4-Methylpiperazine : Enhances lipophilicity (logP +0.3) and S.aureusS. aureus MIC90 by 2-fold compared to unsubstituted piperazine .
  • Benzodioxolylmethyl derivatives : Improve DNA gyrase inhibition (IC50=0.8μMIC_{50} = 0.8 \, \mu\text{M}) via π-π stacking with enzyme active sites .
    SAR is validated via molecular docking (PDB: 1KZN) and comparative MIC assays .

Q. Advanced: What methodological considerations are critical for reproducibility in crystallography studies?

Answer:
Reproducible SCXRD requires:

  • Crystal quality : Slow evaporation from ethanol/water (7:3 v/v) yields diffraction-quality crystals (Rint<0.05R_{\text{int}} < 0.05) .
  • Data refinement : Anisotropic displacement parameters for non-H atoms and SHELXL-97 for H-atom positioning (wR2=0.207wR^2 = 0.207) .
  • Validation tools : PLATON for symmetry checks and Mercury for Hirshfeld surface analysis (e.g., H-bond donor/acceptor ratios) .

Q. Advanced: How do solvent and pH conditions influence the compound’s stability during storage?

Answer:
Stability studies show:

  • Aqueous solutions : Degrade at pH < 3 (hydrolysis of ester group) or pH > 9 (quinolone ring oxidation).
  • Solid state : Stable for >24 months at 4°C under argon, with degradation <2% (HPLC-UV monitoring at 275 nm) .
  • Solvent compatibility : DMSO induces dimerization (UV-Vis absorbance shift from 270 nm to 290 nm); ethanol is preferred for long-term storage .

Properties

IUPAC Name

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMAUTKQEUTUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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